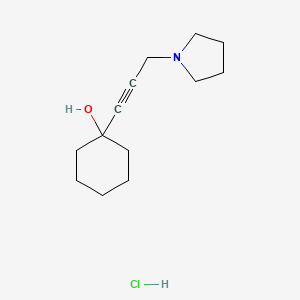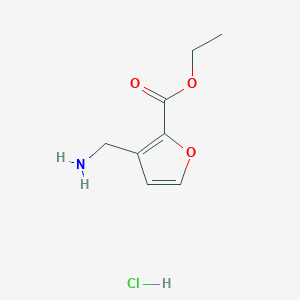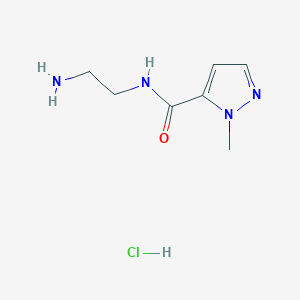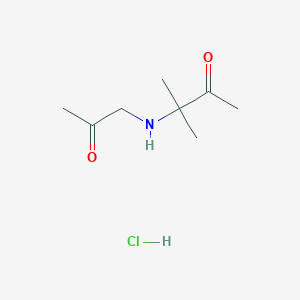
3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is known for its unique structure, which includes a ketone group and an amino group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride typically involves the reaction of 3-methyl-2-butanone with 2-oxopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The final product is often purified through crystallization or distillation to obtain the hydrochloride salt form .
化学反应分析
Types of Reactions
3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted amines.
科学研究应用
3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones and amines.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
作用机制
The mechanism of action of 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and amino groups play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For instance, the compound may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .
相似化合物的比较
Similar Compounds
3-Methyl-2-butanone: A precursor in the synthesis of 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride.
2-Oxopropylamine: Another precursor used in the synthesis.
3-Methyl-3-((2-oxopropyl)amino)butan-2-one: The non-hydrochloride form of the compound.
Uniqueness
This compound is unique due to its dual functional groups (ketone and amino), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in both research and industrial applications .
属性
IUPAC Name |
3-methyl-3-(2-oxopropylamino)butan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)5-9-8(3,4)7(2)11;/h9H,5H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRECNORWPWTEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(C)(C)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride](/img/structure/B7982430.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B7982444.png)
![(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride](/img/structure/B7982455.png)
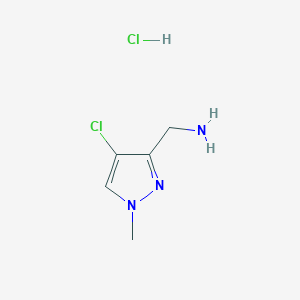
![1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B7982472.png)
![(1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride](/img/structure/B7982474.png)
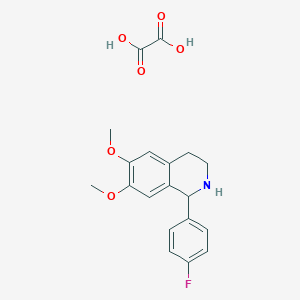
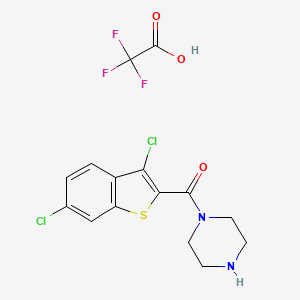
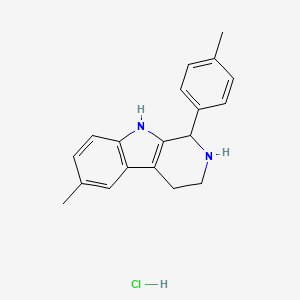
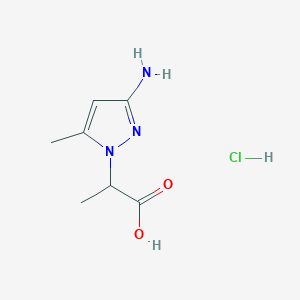
![4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B7982499.png)
